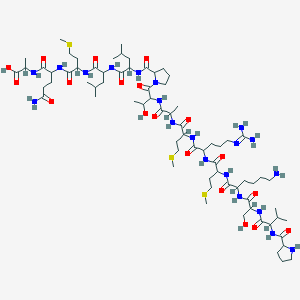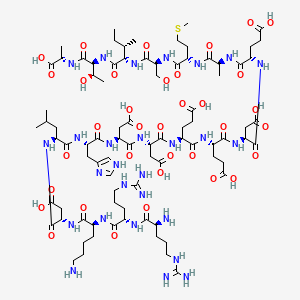
26Rfa, Hypothalamic Peptide, human
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
26Rfa, also known as pyroglutamylated RFamide peptide, is a hypothalamic neuropeptide belonging to the RFamide peptide family. It is a biologically active peptide that plays a significant role in regulating energy homeostasis, glucose metabolism, and feeding behavior. This peptide is the endogenous ligand for the G protein-coupled receptor GPR103, which is involved in various neuroendocrine functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 26Rfa involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final peptide .
Industrial Production Methods
Industrial production of 26Rfa follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product undergoes rigorous purification using high-performance liquid chromatography (HPLC) and is characterized by mass spectrometry and amino acid analysis .
Chemical Reactions Analysis
Types of Reactions
26Rfa undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which stabilize its structure.
Reduction: Reduction reactions can break disulfide bonds, altering the peptide’s conformation.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification using reagents like N-methylmorpholine (NMM) and diisopropylethylamine (DIPEA).
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of 26Rfa and various analogs with modified amino acid sequences .
Scientific Research Applications
26Rfa has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating feeding behavior, energy homeostasis, and glucose metabolism.
Medicine: Potential therapeutic target for treating obesity, diabetes, and eating disorders due to its involvement in energy and glucose regulation.
Industry: Utilized in the development of peptide-based drugs and as a tool for studying G protein-coupled receptor signaling .
Mechanism of Action
26Rfa exerts its effects by binding to the G protein-coupled receptor GPR103. This interaction triggers intracellular signaling pathways, including the mobilization of intracellular calcium and the inhibition of cyclic adenosine monophosphate (cAMP) production. These signaling events lead to various physiological responses, such as increased insulin sensitivity, reduced glucose levels, and modulation of feeding behavior .
Comparison with Similar Compounds
Similar Compounds
Neuropeptide FF (NPFF): Another RFamide peptide involved in pain modulation and cardiovascular regulation.
RFamide-related peptide (RFRP): Plays a role in reproductive functions and stress response.
Prolactin-releasing peptide (PrRP): Involved in the regulation of prolactin release and energy homeostasis.
Kisspeptin: Regulates reproductive hormone release and puberty onset
Uniqueness of 26Rfa
26Rfa is unique due to its dual role in regulating both energy homeostasis and glucose metabolism. Its ability to act as an incretin and enhance insulin sensitivity distinguishes it from other RFamide peptides, making it a promising target for therapeutic interventions in metabolic disorders .
Properties
IUPAC Name |
5-[[1-[[1-[[4-amino-1-[[2-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[2-[[2-[[1-[[1-[[1-[[5-carbamimidamido-1-[(1-carboxy-2-phenylethyl)amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[2-[[2-[[4-amino-2-[[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H194N36O38/c1-66(2)49-82(158-123(198)94-35-24-48-163(94)101(175)62-143-109(184)91(63-164)162-124(199)104(132)70(8)167)107(182)141-61-100(174)147-89(57-96(131)170)120(195)155-83(50-67(3)4)115(190)144-69(7)105(180)148-80(40-42-102(176)177)113(188)153-81(41-43-103(178)179)114(189)154-84(51-68(5)6)116(191)157-88(56-95(130)169)108(183)142-60-99(173)146-86(54-74-36-38-75(168)39-37-74)118(193)160-92(64-165)121(196)152-78(33-22-46-137-126(133)134)111(186)150-77(32-19-21-45-129)110(185)149-76(31-18-20-44-128)106(181)140-58-97(171)139-59-98(172)145-85(52-71-25-12-9-13-26-71)117(192)161-93(65-166)122(197)156-87(53-72-27-14-10-15-28-72)119(194)151-79(34-23-47-138-127(135)136)112(187)159-90(125(200)201)55-73-29-16-11-17-30-73/h9-17,25-30,36-39,66-70,76-94,104,164-168H,18-24,31-35,40-65,128-129,132H2,1-8H3,(H2,130,169)(H2,131,170)(H,139,171)(H,140,181)(H,141,182)(H,142,183)(H,143,184)(H,144,190)(H,145,172)(H,146,173)(H,147,174)(H,148,180)(H,149,185)(H,150,186)(H,151,194)(H,152,196)(H,153,188)(H,154,189)(H,155,195)(H,156,197)(H,157,191)(H,158,198)(H,159,187)(H,160,193)(H,161,192)(H,162,199)(H,176,177)(H,178,179)(H,200,201)(H4,133,134,137)(H4,135,136,138) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLYPFGRTAAPWHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C5CCCN5C(=O)CNC(=O)C(CO)NC(=O)C(C(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H194N36O38 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2833.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)
![6-amino-2-[[2-[[1-[2-[[2-[[1-[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B612712.png)



